molecular formula C18H12F3NO2 B12579145 4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate CAS No. 225240-47-1

4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate

Cat. No.: B12579145
CAS No.: 225240-47-1
M. Wt: 331.3 g/mol
InChI Key: KHYUTGNFGMKOLO-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate is a complex organic compound that belongs to the class of benzoates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 4-Cyano-3-fluorophenyl Intermediate: This step involves the reaction of 4-cyano-3-fluorobenzaldehyde with a suitable reagent, such as a Grignard reagent, to form the corresponding alcohol.

    Esterification: The intermediate alcohol is then reacted with 4-(but-3-en-1-yl)-2,6-difluorobenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or fluorophenyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of cyano and fluorophenyl groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate
  • 4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-dichlorobenzoate
  • 4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-dibromobenzoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms can enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

225240-47-1

Molecular Formula

C18H12F3NO2

Molecular Weight

331.3 g/mol

IUPAC Name

(4-cyano-3-fluorophenyl) 4-but-3-enyl-2,6-difluorobenzoate

InChI

InChI=1S/C18H12F3NO2/c1-2-3-4-11-7-15(20)17(16(21)8-11)18(23)24-13-6-5-12(10-22)14(19)9-13/h2,5-9H,1,3-4H2

InChI Key

KHYUTGNFGMKOLO-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=C(C(=C1)F)C(=O)OC2=CC(=C(C=C2)C#N)F)F

Origin of Product

United States

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